molecular formula C23H25N3O2S B2562259 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 895109-18-9

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2562259
CAS No.: 895109-18-9
M. Wt: 407.53
InChI Key: PZYDVJCEPWFSGQ-UHFFFAOYSA-N
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Description

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenyl hydrazine with an appropriate acyl chloride to form the intermediate hydrazone. This intermediate then undergoes cyclization to form the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-14-8-15(2)12-19(11-14)26-7-6-24-22(23(26)28)29-13-20(27)25-21-17(4)9-16(3)10-18(21)5/h6-12H,13H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYDVJCEPWFSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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